

Navigating the Safety and Handling of N-Carboxyethylrhodanine: A Technical Guide

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Compound of Interest

Compound Name: *N*-Carboxyethylrhodanine

Cat. No.: B1346826

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: An official Safety Data Sheet (SDS) for **N-Carboxyethylrhodanine** is not readily available in the public domain. The following safety and handling information is based on data for the closely related compound, 2-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (CAS No. 39137-13-8), and general knowledge of rhodanine derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This technical guide provides a comprehensive overview of the safety, handling, and relevant experimental considerations for **N-Carboxyethylrhodanine** and its analogs. The information is intended to support researchers in academic and industrial settings in maintaining a safe laboratory environment.

Quantitative Safety and Property Data

The following tables summarize the key safety and property data for 2-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, a close structural analog of **N-Carboxyethylrhodanine**. This information is critical for risk assessment and the implementation of appropriate safety protocols.

Table 1: Physical and Chemical Properties

Property	Value
Molecular Formula	C6H7NO3S2
Appearance	Solid
Water Solubility	Soluble

Table 2: Toxicological Data

Hazard Class	GHS Classification
Skin Corrosion/Irritation	Warning: Causes skin irritation (H315)
Serious Eye Damage/Irritation	Warning: Causes serious eye irritation (H319)
Specific Target Organ Toxicity (Single Exposure)	Warning: May cause respiratory irritation (H335)

Data sourced from PubChem for CAS No. 39137-13-8.

Handling and Storage Protocols

Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Table 3: Handling and Storage Guidelines

Aspect	Recommendation
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, and eye/face protection.
Ventilation	Use only outdoors or in a well-ventilated area.
Hygiene	Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Spill Response	Avoid breathing dust/fume/gas/mist/vapors/spray. Take off contaminated clothing and wash it before reuse.

Experimental Protocols: A Representative Workflow

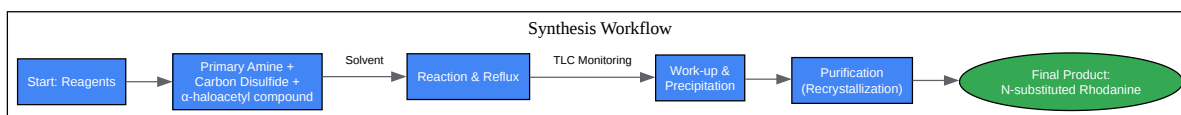
While a specific experimental protocol for **N-Carboxyethylrhodanine** is not available, the following represents a general workflow for the synthesis and initial biological screening of N-substituted rhodanine derivatives.

General Synthesis of N-Substituted Rhodanines

This procedure outlines a common method for the synthesis of N-substituted rhodanines from a primary amine, carbon disulfide, and a haloacetyl derivative.

- **Reaction Setup:** To a solution of the desired primary amine in a suitable solvent (e.g., ethanol, acetonitrile), add an equimolar amount of carbon disulfide at room temperature.
- **Intermediate Formation:** Stir the mixture for a designated period (typically 1-2 hours) to allow for the formation of the dithiocarbamate intermediate.
- **Cyclization:** Add an equimolar amount of an α -haloacetyl compound (e.g., chloroacetic acid or ethyl chloroacetate).
- **Reaction Progression:** Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

- **Work-up:** After completion, cool the reaction mixture and pour it into ice water. Collect the resulting precipitate by filtration.
- **Purification:** Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-substituted rhodanine.



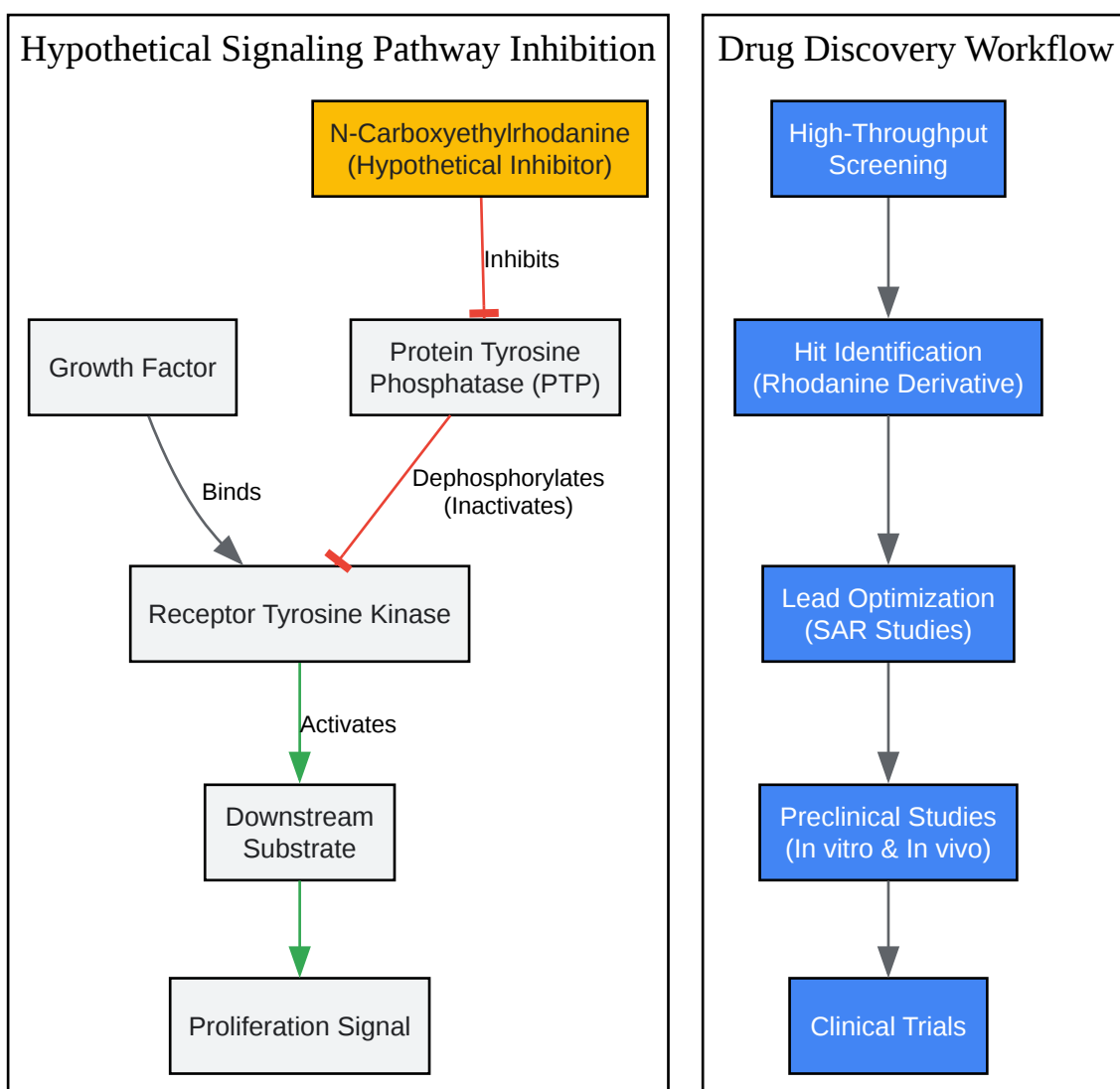
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A generalized workflow for the synthesis of N-substituted rhodanine derivatives.

Plausible Signaling Pathway and Drug Discovery Logic

Rhodanine derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various enzymes.^{[1][2][3]} The following diagram illustrates a hypothetical signaling pathway where a rhodanine derivative could act as an inhibitor, and the subsequent logical workflow in a drug discovery context.

Rhodanine-based compounds have been investigated for their potential to inhibit enzymes involved in cancer progression, such as protein tyrosine phosphatases.^[1] Inhibition of these enzymes can disrupt downstream signaling cascades that promote cell proliferation and survival.



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A diagram illustrating a plausible inhibitory mechanism and drug discovery workflow for a rhodanine derivative.

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